molecular formula C20H22O6 B11151658 methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate

methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate

Cat. No.: B11151658
M. Wt: 358.4 g/mol
InChI Key: LAZSGRREJGHUCA-UHFFFAOYSA-N
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Description

Methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-2-oxo-7-(2-oxocyclohexyl)oxychromen-3-yl]acetate

InChI

InChI=1S/C20H22O6/c1-11-13-8-9-16(25-17-7-5-4-6-15(17)21)12(2)19(13)26-20(23)14(11)10-18(22)24-3/h8-9,17H,4-7,10H2,1-3H3

InChI Key

LAZSGRREJGHUCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate typically involves the reaction of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate with 2-oxocyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

Methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate serves as a building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating more complex molecules.

Reactions:

  • Oxidation: Converts the compound to ketones or carboxylic acids.
  • Reduction: Changes oxo groups to hydroxyl groups.
  • Substitution: The acetate group can be replaced with other functional groups.

Biology

This compound exhibits notable biological activities, including antimicrobial and anti-inflammatory properties. Research indicates its potential to inhibit bacterial enzymes and modulate inflammatory pathways.

Case Study:
A study published in Pharmacological Research demonstrated that similar chromene derivatives inhibited pro-inflammatory cytokine production in vitro, suggesting therapeutic potential in inflammatory diseases.

Medicine

This compound is being investigated for its therapeutic effects. Its ability to inhibit key enzymes involved in inflammation positions it as a candidate for drug development targeting conditions like arthritis.

Cytotoxicity Studies:
Research has shown that related chromene derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), indicating potential applications in cancer therapy.

Industry

In industrial applications, this compound is utilized in the production of materials with specific properties. Its unique chemical characteristics make it suitable for developing polymers and coatings with enhanced performance attributes.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisUndergoes oxidation, reduction, substitution reactions
BiologyAntimicrobial and anti-inflammatoryInhibits cytokine production; potential for inflammation modulation
MedicineDrug developmentSelective cytotoxicity against cancer cells; inhibits inflammatory enzymes
IndustryMaterial productionUsed in polymers and coatings; enhances material properties

Mechanism of Action

The mechanism of action of methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate is unique due to the presence of the 2-oxocyclohexyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other chromen derivatives and contributes to its distinct reactivity and applications.

Biological Activity

Methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H24O4\text{C}_{19}\text{H}_{24}\text{O}_4

This indicates that it contains a chromenone backbone with additional functional groups that may contribute to its biological properties.

Biological Activities

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that related chromenone derivatives can effectively scavenge free radicals and reduce lipid peroxidation levels in cellular models .

2. Antimicrobial Effects

Chromone derivatives have been documented for their antimicrobial activities against various pathogens. Preliminary studies on this compound suggest potential efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth .

3. Anti-inflammatory Properties

This compound has shown promise in modulating inflammatory responses. Studies indicate that it may inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages, suggesting a potential role in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production

Case Study: Antimicrobial Activity

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial activity. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study: Anti-inflammatory Effects

In another study focusing on inflammatory markers, mice treated with methyl {4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-y}acetate exhibited reduced levels of inflammation in models of induced arthritis. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues compared to controls .

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